CID 71355452
Description
CID 71355452 is a PubChem Compound Identifier (CID) representing a specific chemical entity. While the provided evidence lacks explicit structural or functional details about this compound, it is referenced in Figure 1 of , which includes its chemical structure, GC-MS chromatogram, and mass spectrum . However, insufficient textual data limits a comprehensive standalone description of this compound.
Properties
CAS No. |
12013-40-0 |
|---|---|
Molecular Formula |
CaIn2 |
Molecular Weight |
269.71 g/mol |
InChI |
InChI=1S/Ca.2In |
InChI Key |
YYGNPTHVZKVIHF-UHFFFAOYSA-N |
Canonical SMILES |
[Ca].[In].[In] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 71355452 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for understanding how this compound is produced in the laboratory. Typically, the synthesis involves a series of chemical reactions that may include steps such as condensation, cyclization, and purification.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for its applications. The industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques.
Chemical Reactions Analysis
Search Result Limitations
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CID 71355452 is not listed in the PubChem database , the EPA’s Chemical Data Reporting (CDR) , or other provided regulatory documents .
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The search results include chemical identifiers (e.g., CASRN, DTXSID) for compounds like tetrachlorophthalic anhydride and 2-[6-(4-chlorophenyl)imidazo[2,1-b] thiazol-2-yl]-N′-[(E)-4-methoxybenzylidene]acetohydrazide , but none correspond to this compound.
Recommendations for Further Inquiry
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Verify the CID : Confirm the correctness of This compound using PubChem’s search tools , as minor errors in identifiers often lead to mismatches.
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Consult Specialized Databases :
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Synthesis and Analysis : If this compound is a novel or proprietary compound, experimental synthesis and characterization would be required to determine its reactivity.
Data Table for Related Compounds
While this compound is not documented, the following table illustrates how chemical reactions are typically analyzed in similar contexts (e.g., niacinamide) :
Scientific Research Applications
CID 71355452 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its interactions with biological macromolecules. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of CID 71355452 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. The detailed mechanism of action is often elucidated through biochemical assays, molecular modeling, and other advanced techniques.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 71355452, comparisons are drawn from structurally or functionally related compounds discussed in the evidence. These include substrates, inhibitors, and natural derivatives with documented PubChem CIDs.
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Note: The structural class of this compound is inferred from its association with CIEO but requires further validation.
Key Findings:
Analytical Techniques: this compound was characterized using GC-MS and vacuum distillation, similar to methods applied to ginsenosides in , where collision-induced dissociation (CID) MS/MS differentiated structural isomers .
Structural Analogues : Compounds like betulinic acid (CID 64971) and oscillatoxin derivatives (e.g., CID 101283546) highlight the importance of functional group modifications in bioactivity. For example, betulinic acid’s carboxyl group enhances solubility compared to betulin (CID 72326) .
Pharmacological Context : While this compound’s bioactivity is unspecified, emphasizes that structural similarities among betulin-derived inhibitors correlate with binding affinity and specificity .
Methodological Insights from Comparative Studies
- Mass Spectrometry : distinguishes CID (collision-induced dissociation) from ETD (electron-transfer dissociation) in protein ubiquitination analysis. Though unrelated to PubChem CIDs, this underscores the role of fragmentation techniques in compound characterization .
- Chromatographic Profiling : this compound’s presence in CIEO fractions () aligns with LC-ESI-MS workflows in , where chromatographic retention times and mass spectra differentiate structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
